molecular formula C10H14 B14718013 5-Ethenylbicyclo[2.2.2]oct-2-ene CAS No. 21145-78-8

5-Ethenylbicyclo[2.2.2]oct-2-ene

Cat. No.: B14718013
CAS No.: 21145-78-8
M. Wt: 134.22 g/mol
InChI Key: OVAIKAHGQOHGBD-UHFFFAOYSA-N
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Description

5-Ethenylbicyclo[2.2.2]oct-2-ene: is a bicyclic compound characterized by a rigid and strain-free structure. It is a derivative of bicyclo[2.2.2]octene, which is known for its stability and presence in various natural products and biomolecules

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethenylbicyclo[2.2.2]oct-2-ene typically involves the Diels-Alder reaction followed by ring-closing metathesis. The Diels-Alder reaction is used to form the bicyclic structure, and ring-closing metathesis is employed to introduce the ethenyl group . The reaction conditions for these steps include the use of appropriate dienes and dienophiles, as well as catalysts such as Grubbs’ catalyst for the metathesis step.

Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing the reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 5-Ethenylbicyclo[2.2.2]oct-2-ene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 5-Ethenylbicyclo[2.2.2]oct-2-ene is used as a building block in organic synthesis. Its rigid structure makes it a valuable intermediate in the synthesis of complex molecules .

Biology and Medicine: Its derivatives have been studied for their biological activities, including anti-cancer and anti-inflammatory properties .

Industry: In the industrial sector, this compound is used in the production of polymers and advanced materials. Its unique structure imparts desirable properties to the resulting materials .

Mechanism of Action

The mechanism of action of 5-Ethenylbicyclo[2.2.2]oct-2-ene and its derivatives involves interactions with specific molecular targets. For example, some derivatives inhibit enzymes such as topoisomerase II, leading to anti-cancer effects by promoting DNA interstrand cross-linking . The compound’s rigid structure allows it to fit into enzyme active sites, thereby modulating their activity.

Comparison with Similar Compounds

Uniqueness: 5-Ethenylbicyclo[2.2.2]oct-2-ene is unique due to the presence of the ethenyl group, which imparts additional reactivity and potential for functionalization. This makes it a versatile intermediate in organic synthesis and a valuable compound for various applications .

Properties

CAS No.

21145-78-8

Molecular Formula

C10H14

Molecular Weight

134.22 g/mol

IUPAC Name

5-ethenylbicyclo[2.2.2]oct-2-ene

InChI

InChI=1S/C10H14/c1-2-9-7-8-3-5-10(9)6-4-8/h2-3,5,8-10H,1,4,6-7H2

InChI Key

OVAIKAHGQOHGBD-UHFFFAOYSA-N

Canonical SMILES

C=CC1CC2CCC1C=C2

Origin of Product

United States

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